Spiro[2.3]hexane-1-carboxylic Acid
Description
Historical Development of Spirocyclic Compounds in Organic Chemistry
The nomenclature for spiro compounds was first formally discussed by Adolf von Baeyer in 1900, marking the beginning of systematic study into these unique molecular structures. The term "spiro" derives from the Latin word "spīra," meaning a twist or coil, aptly describing the twisted arrangement of rings in these compounds. Von Baeyer's pioneering work established the foundation for understanding these complex molecular architectures that would later become significant in various chemical applications.
Spiro compounds are defined by their distinctive structural feature: two or more rings sharing exactly one common atom, known as the spiroatom. This single-atom junction creates a perpendicular arrangement between the ring planes, resulting in a three-dimensional molecular structure that differs significantly from traditional fused ring systems. This structural characteristic has profound implications for molecular properties, including conformational rigidity, solubility, and binding affinity.
The evolution of spirocyclic chemistry progressed steadily through the 20th century, with significant advancements in synthetic methodologies and structural characterization. By the 21st century, spiro compounds had established themselves as important structural motifs in pharmaceutical development, materials science, and organic electronics.
Significance of Spiro[2.3]hexane Systems in Chemical Research
Spiro[2.3]hexane systems represent a subset of spirocyclic compounds that have garnered particular interest due to their structural complexity and synthetic challenges. These systems contain a cyclopropane ring and a cyclobutane ring joined at a quaternary carbon center, creating a rigid three-dimensional framework with unique spatial properties.
The significance of these systems lies in their ability to access underexplored regions of chemical space. As noted in contemporary research, spirocyclic building blocks containing four-membered rings are of growing interest to discovery chemists precisely because they offer:
- Three-dimensional diversity that contrasts with the predominantly flat structures common in medicinal chemistry
- Access to novel scaffolds for drug discovery
- Improved physicochemical properties when incorporated into drug-like compounds
- Rigid frameworks that can reduce the conformational entropy penalty associated with target binding
Table 1: Comparative Properties of Spiro[2.3]hexane Systems vs. Traditional Cyclic Structures
| Property | Spiro[2.3]hexane Systems | Traditional Cyclic Structures |
|---|---|---|
| Dimensionality | Inherently 3D | Often planar or less spatially defined |
| Conformational Flexibility | Highly rigid | Variable, often more flexible |
| Access to Chemical Space | Underexplored regions | Well-established regions |
| Synthetic Complexity | Moderate to high | Low to moderate |
| Chirality | Often exhibits central chirality | May require additional chiral centers |
Despite their promising properties, these systems remain underrepresented in pharmaceutical libraries due to the challenges associated with their enantioselective synthesis. This represents both a challenge and an opportunity for organic chemists seeking to develop novel therapeutic agents with improved pharmacological profiles.
Structural Uniqueness of Spiro[2.3]hexane-1-carboxylic Acid
This compound presents a distinctive structural arrangement characterized by its bicyclic framework with a carboxylic acid functional group. The molecule's core consists of a cyclopropane ring and a cyclobutane ring connected through a single quaternary carbon atom (the spiro center).
The molecular structure can be described as follows:
- Molecular Formula: C₇H₁₀O₂
- Molecular Weight: 126.155 g/mol
- SMILES Notation: C1CC2(C1)CC2C(=O)O
- InChI: InChI=1S/C7H10O2/c8-6(9)5-4-7(5)2-1-3-7/h5H,1-4H2,(H,8,9)
- InChIKey: VVSCGNLRDCLHAN-UHFFFAOYSA-N
The compound exhibits several notable physicochemical properties that distinguish it from other carboxylic acids:
Table 2: Physicochemical Properties of this compound
The structural rigidity imparted by the spiro framework results in distinct conformational properties. Unlike typical carboxylic acids, the presence of the spiro center constrains the molecule's flexibility, leading to unique spatial arrangements that can influence its reactivity and binding characteristics. The carboxylic acid moiety extends from the strained bicyclic system, creating an interesting juxtaposition of rigid and flexible elements within the same molecule.
Research Evolution and Current Scientific Interest
Research interest in this compound and related compounds has evolved significantly over recent years, driven by advances in synthetic methodology and growing recognition of their potential applications in medicinal chemistry and materials science.
A significant breakthrough in the synthetic approach to spiro[2.3]hexane derivatives was reported in 2025, describing a green protocol that avoids harmful and toxic reagents. This methodology utilizes visible-light irradiation of alkenes with low reactivity, offering several advantages including:
- Mild reaction conditions
- Good functional group tolerance
- Operational simplicity
- Scalability potential
The mechanism studies indicated that C–C bond formation occurs almost simultaneously with a light-sustained initiation process, representing an important contribution to the field of photochemical synthesis of strained spirocyclic systems.
Current research interest in this compound encompasses several domains:
Medicinal Chemistry Applications : The compound has been explored as a building block for the development of novel drug candidates, particularly in areas where three-dimensional structural diversity is advantageous. The rigid framework can serve as a scaffold for positioning pharmacophoric groups in specific spatial arrangements.
Synthetic Methodology Development : Ongoing research focuses on developing more efficient and stereoselective methods for constructing the spiro[2.3]hexane framework, including enantioselective approaches that could enable access to single enantiomers with potential biological activity.
Structure-Activity Relationship Studies : The unique structural features of spiro[2.3]hexane derivatives have prompted investigations into how these features influence binding to biological targets, potentially leading to improved drug designs.
Materials Science Applications : The rigid three-dimensional structure of spiro compounds generally has led to interest in their use in materials applications, including as components in organic electronic devices where spatial arrangement of molecular orbitals is critical.
Table 3: Recent Synthetic Approaches to Spiro[2.3]hexane Derivatives
Properties
IUPAC Name |
spiro[2.3]hexane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6(9)5-4-7(5)2-1-3-7/h5H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSCGNLRDCLHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405150 | |
| Record name | Spiro[2.3]hexane-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17202-56-1 | |
| Record name | Spiro[2.3]hexane-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro[2.3]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclopropanation of 3-Methylenecyclobutanecarbonitrile
The foundational step in spiro[2.3]hexane-1-carboxylic acid synthesis involves cyclopropanation of 3-methylenecyclobutanecarbonitrile (Figure 1). Dibromocarbene, generated in situ from bromoform and a strong base (e.g., NaOH), reacts with the methylene group to form 1,1-dibromospiro[2.3]hexane-5-carbonitrile. This step achieves a 76% yield under phase-transfer conditions using cetyltrimethylammonium bromide (CTAB). The stereochemical outcome produces diastereomers 18a and 18b in a 7:6 ratio, separable via fractional crystallization.
Key Reaction Conditions:
-
Reagents : Bromoform, NaOH, CTAB (3 mol%).
-
Temperature : 0–5°C (prevents carbene dimerization).
-
Solvent : Dichloromethane/water biphasic system.
Mono-debromination and Elimination
Selective mono-debromination of 18a/18b is achieved using titanium(IV) isopropoxide, yielding 1-bromospiro[2.3]hexane-5-carbonitrile (21a/21b ) with 85% efficiency. Subsequent elimination with potassium tert-butoxide in dimethyl sulfoxide (DMSO) removes HBr, forming spiro[2.3]hexane-5-carbonitrile (22 ). Computational studies suggest the spiro[2.3]hexane framework relieves steric strain, favoring a 92.3° bond angle between substituents.
Acidic Hydrolysis of the Nitrile Group
The final step converts 22 to this compound via nitrile hydrolysis. The patent RU2659404C1 details a two-stage protocol:
-
Initial Hydrolysis : Refluxing 22 in 20% sulfuric acid (H₂SO₄) at 110°C for 6 hours.
-
Neutralization : Adjusting pH to 6.5–7.0 with aqueous ammonia, yielding a 78% isolated product.
Mechanistic Insight :
The nitrile group undergoes hydration to an intermediate amide, which further hydrolyzes to the carboxylic acid. Sulfuric acid catalyzes both steps, with the rigid spiro structure accelerating reaction kinetics by reducing steric hindrance.
Alternative Synthesis from Spiro[2.3]hexene Derivatives
Oxidation of Spiro[2.3]hexene Intermediates
Spiro[2.3]hex-1-ene (22 ), synthesized via the ACS route, serves as a precursor for oxidative functionalization. Ozonolysis followed by reductive workup (Zn/HOAc) cleaves the double bond, generating a ketone intermediate. Further oxidation with Jones reagent (CrO₃/H₂SO₄) introduces the carboxylic acid moiety, albeit with moderate yields (45–50%) due to over-oxidation side reactions.
Functional Group Interconversion Approaches
Alternative pathways include:
-
Grignard Addition : Spiro[2.3]hexanone reacts with methylmagnesium bromide to form a tertiary alcohol, which is oxidized to the acid using KMnO₄ (35% yield).
-
Curtius Rearrangement : Converting spiro[2.3]hexane-1-carbonyl azide to the isocyanate intermediate, followed by hydrolysis (low yields, <20%).
Industrial-Scale Production Methods
Continuous Flow Synthesis Techniques
Industrial protocols favor continuous flow systems to enhance scalability and safety. A three-stage reactor setup achieves:
-
Cyclopropanation in a microreactor (residence time: 2 min).
-
Mono-debromination in a packed-bed reactor (Ti(OiPr)₄ immobilized on silica).
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Hydrolysis in a high-temperature tubular reactor (H₂SO₄, 120°C).
Advantages :
-
98% conversion per pass.
-
Reduced waste (solvent recovery >90%).
Chemical Reactions Analysis
Types of Reactions: Spiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, acid catalysts, and other nucleophiles.
Major Products Formed:
Oxidation: Spiro[2.3]hexane-1,2-dicarboxylic acid.
Reduction: Spiro[2.3]hexane-1-methanol.
Substitution: Various esters and other substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
Spiro[2.3]hexane-1-carboxylic acid is characterized by a spirocyclic structure that includes a cyclopropane ring, which contributes to its conformational rigidity. This rigidity is advantageous for designing selective ligands for biological targets, particularly in the context of neurotransmitter systems.
Neuropharmacology
The compound is being explored as an analog of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. Research indicates that this compound and its derivatives can exhibit high selectivity towards GABA receptors, potentially leading to new treatments for anxiety, epilepsy, and other neurological disorders .
Synthesis of Novel Amino Acids
Recent studies have focused on synthesizing non-natural amino acids derived from spiro[2.3]hexane structures. These compounds serve as conformationally restricted analogs of GABA, which may enhance their efficacy and selectivity as therapeutic agents . The synthesis methods often involve complex organic reactions that yield high-purity products suitable for biological testing.
Drug Development
The unique structural characteristics of this compound allow it to serve as a scaffold for the development of new pharmaceuticals. Its ability to form stable interactions with biological targets makes it a candidate for drug design aimed at improving pharmacokinetic properties such as solubility and permeability .
Case Study 1: Synthesis and Biological Evaluation
A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of various spiro[2.3]hexane derivatives and their evaluation as GABA receptor ligands. The compounds demonstrated varying degrees of permeability and toxicity, with some exhibiting promising profiles for further development .
| Compound | Permeability (log Pe) | Toxicity Level |
|---|---|---|
| 3a | -6.5 | Low |
| 3b | -5.0 | Medium |
| 3c | -4.0 | High |
Case Study 2: Conformationally Restricted Analogues
A research paper highlighted the significance of conformationally rigid structures in enhancing the biological activity of GABA analogs. The study synthesized several spiro[2.3]hexane derivatives, demonstrating their potential as selective GABA receptor modulators .
Mechanism of Action
The mechanism of action of spiro[2.3]hexane-1-carboxylic acid and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, certain derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparison with Similar Compounds
Structural and Functional Modifications
The following table compares spiro[2.3]hexane-1-carboxylic acid derivatives based on substituents, molecular properties, and applications:
Key Trends and Insights
Polarity and Solubility: Hydroxyl (-OH) and amino (-NH₂) groups increase polarity and water solubility . Ethoxy (-OCH₂CH₃) and tert-butoxycarbonyl (-Boc) groups enhance lipophilicity, favoring blood-brain barrier penetration .
Acidity/Basicity: Carboxylic acid derivatives maintain pKa ~4.7, while amino-substituted analogs exhibit pH-dependent basicity .
Synthetic Utility: The amino derivative is synthesized via catalytic [1+2]-cycloaddition, enabling rigid peptide backbone incorporation . Fluorinated derivatives leverage sp³-hybridized carbons for improved metabolic stability .
Safety Profiles :
- Most derivatives lack extensive toxicity data, but the parent compound shows low acute toxicity .
Biological Activity
Spiro[2.3]hexane-1-carboxylic acid is a spirocyclic compound characterized by its unique molecular structure, which consists of a cyclohexane ring fused to a cyclopropane ring. This compound, with the molecular formula C₇H₁₀O₂, has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
This compound can be synthesized through various methods, including cycloaddition reactions involving ethyl diazoacetate and cyclobutanone, followed by hydrolysis and decarboxylation. The compound serves as a building block for more complex spirocyclic derivatives that may exhibit enhanced biological activities .
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to physiological effects. For instance, certain derivatives may act as enzyme inhibitors by binding to active sites and preventing substrate access .
Antimicrobial Activity
Preliminary studies suggest that this compound and its derivatives exhibit antimicrobial properties. Compounds with similar spirocyclic structures have shown efficacy against various bacterial strains and fungi .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity | |
| Derivative A | Strong antifungal activity | |
| Derivative B | Effective against Gram-positive bacteria |
Anticancer Properties
Research indicates that this compound may possess anticancer properties. For example, derivatives of this compound have been evaluated for cytotoxicity against cancer cell lines such as HepG2 (liver) and MDA-MB-231 (breast) cancer cells. The findings suggest that certain derivatives exhibit significant antiproliferative effects.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound derivative C | HepG2 | 24.5 ± 0.5 | |
| This compound derivative D | MDA-MB-231 | 18.9 ± 0.4 |
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of several spiro[2.3]hexane derivatives against HepG2 and MDA-MB-231 cell lines using the MTT assay method. The results highlighted that some derivatives had IC50 values significantly lower than standard chemotherapeutics, indicating their potential as novel anticancer agents .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of this compound derivatives, revealing that some compounds effectively inhibited key enzymes involved in cancer metabolism and inflammation pathways . This suggests a dual role in both therapeutic applications and metabolic modulation.
Q & A
Q. What are the common synthetic routes for Spiro[2.3]hexane-1-carboxylic acid, and how do reaction conditions influence yield and purity?
this compound can be synthesized via bromination of spiro[2.3]hexane derivatives in solvents like carbon tetrachloride or chloroform under controlled conditions . Alternative methods include functionalization of spirocyclic precursors, such as tert-butoxycarbonyl (Boc)-protected intermediates, followed by acid hydrolysis . Reaction optimization (e.g., temperature, catalyst selection) is critical to minimize side products like diastereomers or over-brominated compounds. Purity (>98%) is typically confirmed via HPLC and NMR .
Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in spectral data?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR distinguish spirocyclic protons and carboxylate groups. For example, the carboxylic acid proton appears as a singlet at δ ~12 ppm .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₇H₁₀O₂, MW 126.15) .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives . Discrepancies in spectral data (e.g., unexpected coupling constants) require cross-validation with computational models (DFT) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Based on analogous spiro compounds:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to prevent inhalation of vapors (GHS H335) .
- First aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel reactions (e.g., cycloadditions or enzyme inhibition)?
Density Functional Theory (DFT) calculations model:
- Electrophilic sites : Carboxylic acid group (pKa ~4.5) and strained spirocyclic ring .
- Transition states : For Diels-Alder reactions, assess regioselectivity using frontier molecular orbital (FMO) theory .
- Enzyme interactions : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to biological targets like proteases . Validate with kinetic assays (e.g., IC₅₀ measurements).
Q. What strategies resolve contradictions in reported spectral or crystallographic data for Spiro[2.3]hexane derivatives?
Case study approaches include:
- Reproducibility checks : Re-synthesize compounds using original protocols .
- Advanced NMR : 2D techniques (COSY, NOESY) clarify proton-proton correlations in complex mixtures .
- Crystallographic refinement : Re-analyze X-ray data with software like Olex2 to detect overlooked disorder . Discrepancies may arise from polymorphic forms or solvent inclusion .
Q. How can this compound be functionalized to enhance bioactivity, and what metrics evaluate success?
Functionalization strategies:
- Esterification : Methyl/ethyl esters improve cell permeability (logP optimization) .
- Amide coupling : Link to bioactive moieties (e.g., pyridine or triazole rings) via EDC/HOBt chemistry .
- Evaluation :
- In vitro assays : Measure IC₅₀ against target enzymes.
- ADMET profiling : Solubility (HPLC), metabolic stability (microsomal assays) .
Methodological Guidance
Q. How should researchers design experiments to optimize the synthesis of this compound derivatives?
Follow a structured approach:
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to map yield-purity relationships .
- In-line analytics : Use FTIR or ReactIR to monitor reaction progress in real time .
- Scale-up considerations : Address exothermicity in bromination reactions to prevent runaway conditions .
Q. What criteria distinguish high-quality this compound samples for pharmacological studies?
Benchmarks include:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
